Nitrapyrin

Catalog No.
S598063
CAS No.
1929-82-4
M.F
C6H3Cl4N
M. Wt
230.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrapyrin

CAS Number

1929-82-4

Product Name

Nitrapyrin

IUPAC Name

2-chloro-6-(trichloromethyl)pyridine

Molecular Formula

C6H3Cl4N

Molecular Weight

230.9 g/mol

InChI

InChI=1S/C6H3Cl4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H

InChI Key

DCUJJWWUNKIJPH-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)C(Cl)(Cl)Cl

solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)
2.33e-04 M
Solubility in water: none
Insoluble

Synonyms

alpha,alpha,alpha-6-tetrachloro-2-picoline, N-serve, nitrapyrin

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(Cl)(Cl)Cl

The exact mass of the compound Nitrapyrin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992)2.33e-04 msolubility in water: noneinsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. It belongs to the ontological category of chloropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: NITROGEN STABILIZERS. However, this does not mean our product can be used or applied in the same or a similar way.

Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) is a highly specific nitrification inhibitor used in agriculture to improve the efficiency of ammonium-based fertilizers. It functions by selectively inhibiting the activity of *Nitrosomonas* bacteria, the primary microorganisms responsible for the first, rate-limiting step of nitrification—the conversion of ammonium (NH₄⁺) to nitrite (NO₂⁻). By delaying this conversion, Nitrapyrin helps maintain nitrogen in the less mobile ammonium form for a longer period, reducing the potential for nitrogen loss through nitrate (NO₃⁻) leaching and denitrification. This targeted action is critical for maximizing nutrient availability for crop uptake and minimizing the environmental impact of fertilization.

Substituting Nitrapyrin with other common nitrification inhibitors like dicyandiamide (DCD) or 3,4-dimethylpyrazole phosphate (DMPP) is a critical error in procurement and formulation. These compounds exhibit significant differences in physical properties that dictate their application suitability and field performance. Nitrapyrin's high vapor pressure and low water solubility make it ideal for co-application with anhydrous ammonia and ensure it remains in the upper soil profile, whereas the high water solubility of DCD makes it prone to leaching, potentially moving it away from the target ammonium zone in high-moisture environments. Furthermore, the degradation rates and efficacy of these inhibitors vary significantly with soil temperature; DCD's effectiveness, for instance, can be short-lived in warm summer soils where Nitrapyrin's inhibitory action persists longer. Choosing an inhibitor based on price without considering these process-critical distinctions can lead to compromised nitrogen retention, reduced crop yield, and failed project objectives.

Superior Efficacy in Warmer Soils Where Other Inhibitors Degrade Rapidly

In laboratory studies comparing nitrification inhibitors, Nitrapyrin demonstrates superior persistence at elevated soil temperatures compared to common substitutes. At 70-71.6°F (21-22°C), the effective lifetime of dicyandiamide (DCD) is reduced to approximately 7-14 days. In contrast, under high-temperature incubation at 35°C, Nitrapyrin maintained inhibition for two weeks, while in soils treated with 3,5-dimethylpyrazole (DMP), nearly all ammonium-N was nitrified within one week. This extended activity window in warm conditions is a critical performance differentiator.

Evidence DimensionInhibitor Persistence at Elevated Temperature
Target Compound DataMaintained nitrification inhibition for 2 weeks at 35°C.
Comparator Or BaselineDicyandiamide (DCD) lasts only 7-14 days at ~21°C. 3,5-dimethylpyrazole (DMP) was ineffective after 1 week at 35°C.
Quantified DifferenceDemonstrates up to 2x longer efficacy than DCD and significantly better performance than DMP under warm conditions.
ConditionsLaboratory soil incubation studies at controlled temperatures (21°C and 35°C).

For applications in summer crops or warmer climates, Nitrapyrin offers a longer period of nitrogen protection, which is crucial for aligning nutrient availability with crop demand.

Reduced Leaching Risk Due to Low Water Solubility and High Soil Sorption

Nitrapyrin's physicochemical properties inherently limit its vertical mobility in the soil profile, a key advantage over highly soluble alternatives like DCD. Nitrapyrin is classified as insoluble in water, while DCD is water-soluble and mobile in soil. This low water solubility, combined with a strong affinity for binding to soil organic matter, ensures Nitrapyrin remains in the intended application zone with the ammonium fertilizer. This contrasts sharply with DCD, which is more susceptible to leaching, especially in sandy soils or high rainfall conditions, reducing its efficacy.

Evidence DimensionWater Solubility & Soil Mobility
Target Compound DataInsoluble in water; binds strongly to organic matter, resulting in low mobility.
Comparator Or BaselineDicyandiamide (DCD) is water-soluble and highly mobile in soil.
Quantified DifferenceQualitatively lower leaching potential compared to DCD.
ConditionsGeneral soil conditions, with heightened relevance in sandy soils, high irrigation, or high rainfall scenarios.

For buyers in regions prone to nutrient leaching, selecting Nitrapyrin reduces the risk of the inhibitor being washed out of the root zone, ensuring sustained nitrification control.

High Volatility Suited for Anhydrous Ammonia Co-application

Nitrapyrin's vapor pressure (0.0225 mmHg at 25°C) allows it to be effectively co-injected with anhydrous ammonia, a major nitrogen application method in large-scale agriculture. Its volatility ensures it distributes with the ammonia gas in a band within the soil. This application synergy is a key design and procurement consideration. In contrast, non-volatile, water-soluble inhibitors like DCD are not suited for this application method and are typically used with solid or liquid fertilizers. This makes Nitrapyrin the specific choice for workflows involving anhydrous ammonia.

Evidence DimensionVapor Pressure & Application Compatibility
Target Compound DataVapor pressure of 0.0225 mmHg at 25°C; soluble in anhydrous ammonia.
Comparator Or BaselineDicyandiamide (DCD) is a non-volatile solid, used with dry or liquid fertilizers.
Quantified DifferenceFundamentally different physical state and volatility, enabling a specific application method (anhydrous ammonia injection) not feasible for DCD.
ConditionsCo-application with anhydrous ammonia fertilizer.

For formulators or end-users utilizing anhydrous ammonia, Nitrapyrin is not just a preference but a process requirement, as common alternatives are incompatible.

Formulation with Anhydrous Ammonia for Corn Production

Nitrapyrin is the specified inhibitor for fall or spring pre-plant application of anhydrous ammonia in corn production. Its volatility allows for effective co-injection and distribution in the soil, a method for which solid, non-volatile inhibitors like DCD are unsuitable.

Nitrogen Management in Warm Climates and Summer-Planted Crops

In agricultural systems with high soil temperatures (above 20°C), Nitrapyrin provides a more durable window of nitrification inhibition compared to alternatives like DCD, which degrade more rapidly in heat. This makes it the logical choice for ensuring nitrogen stability for summer crops.

Use in High-Leaching Soil Environments

For applications on sandy soils or in regions with high rainfall or irrigation, Nitrapyrin's low water solubility and high sorption to soil organic matter minimize the risk of being leached from the root zone. This provides a distinct advantage over highly water-soluble inhibitors like DCD, which can be washed away from the target nitrogen band.

Physical Description

Nitrapyrin appears as colorless crystals or off-white crystalline solid. (NTP, 1992)
DryPowder; Liquid
COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Colorless or white, crystalline solid with a mild, sweet odor.

XLogP3

3.4

Boiling Point

277 to 280 °F at 11 mm Hg (NTP, 1992)
at 1.5kPa: 136 °C
277 to 280°F at 11 mmHg

Flash Point

100 °C c.c.

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0

LogP

3.41 (LogP)
3.4

Melting Point

144.5 to 145.2 °F (NTP, 1992)
63.0 °C
63 °C
145°F

UNII

8PCE86U01W

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.0028 mm Hg at 73 °F (NTP, 1992)
0.00 mmHg
Vapor pressure, Pa at 23 °C:
0.003 mmHg at 73°F
(73°F): 0.003 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1929-82-4

Wikipedia

Nitrapyrin

Use Classification

NITROGEN STABILIZERS

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Pyridine, 2-chloro-6-(trichloromethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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